5-Chloro-2-methoxyphenylzinciodide
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Overview
Description
5-Chloro-2-methoxyphenylzinciodide is an organozinc compound with the molecular formula C7H6ClOZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxyphenylzinciodide can be synthesized through the reaction of 5-chloro-2-methoxyphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is carried out in specialized reactors designed to handle the reactivity of organozinc compounds .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxyphenylzinciodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Negishi Coupling: This reaction uses palladium or nickel catalysts and organohalides to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-Chloro-2-methoxyphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules through cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxyphenylzinciodide involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the phenyl group to the electrophilic partner in the reaction. This process is typically catalyzed by palladium or nickel complexes, which help to activate the reactants and promote the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylboronic acid
- 5-Chloro-2-methoxybenzonitrile
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
5-Chloro-2-methoxyphenylzinciodide is unique due to its high reactivity and ability to participate in a wide range of cross-coupling reactions. Unlike other similar compounds, it offers greater versatility in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C7H6ClIOZn |
---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
zinc;1-chloro-4-methoxybenzene-5-ide;iodide |
InChI |
InChI=1S/C7H6ClO.HI.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LRRHOPQCZDDUAI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=[C-]C=C(C=C1)Cl.[Zn+2].[I-] |
Origin of Product |
United States |
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